
Dimethylarsino
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylarsino is an organoarsenic compound with the formula C₂H₆As. It is a colorless liquid that is known for its toxicity and its use in various chemical applications. The compound consists of two methyl groups attached to an arsenic atom, making it a simple organoarsenic compound.
Métodos De Preparación
Dimethylarsino can be synthesized through several methods. One common synthetic route involves the reaction of sodium dimethylarsenide with an appropriate halide. For example, the reaction of ortho-dichlorobenzene with sodium dimethylarsenide produces 1,2-bis(this compound)benzene . Another method involves the reaction of dimethylarsine with various organic compounds to form the desired product .
Análisis De Reacciones Químicas
Dimethylarsino undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to its oxide form, such as this compound dioxide . Reduction reactions can involve the conversion of this compound to other organoarsenic compounds. Substitution reactions often involve the replacement of one of the methyl groups with another functional group, leading to the formation of different organoarsenic compounds .
Aplicaciones Científicas De Investigación
Dimethylarsino has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes with unusual oxidation states and coordination numbers . In biology and medicine, this compound derivatives, such as S-dimethylarsino-glutathione (darinaparsin), have shown promise as anticancer agents. Darinaparsin has been studied for its ability to induce apoptosis in leukemia cells and its potential use in treating various cancers .
Mecanismo De Acción
The mechanism of action of dimethylarsino and its derivatives involves several molecular targets and pathways. For example, S-dimethylarsino-glutathione targets histone H3.3, leading to TRAIL-induced apoptosis in leukemia cells . Additionally, this compound compounds can induce ferroptosis, a type of programmed cell death characterized by intracellular iron accumulation and lipid peroxidation . These mechanisms highlight the compound’s potential as an anticancer agent.
Comparación Con Compuestos Similares
Dimethylarsino can be compared to other similar organoarsenic compounds, such as 1,2-bis(this compound)benzene and trimethylarsine. 1,2-bis(this compound)benzene is a chelating ligand used in coordination chemistry, while trimethylarsine is another simple organoarsenic compound with three methyl groups attached to an arsenic atom . This compound is unique in its simplicity and its specific applications in both chemical and biological research.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for scientific research. The compound’s unique properties and mechanisms of action continue to be explored, offering promising avenues for future studies.
Propiedades
Número CAS |
83636-34-4 |
|---|---|
Fórmula molecular |
C2H6As |
Peso molecular |
104.99 g/mol |
InChI |
InChI=1S/C2H6As/c1-3-2/h1-2H3 |
Clave InChI |
ZYMCGHKVJXMQRR-UHFFFAOYSA-N |
SMILES canónico |
C[As]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


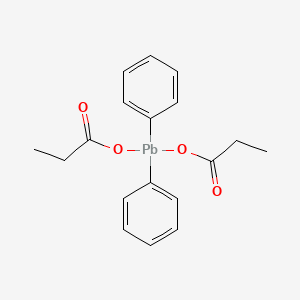
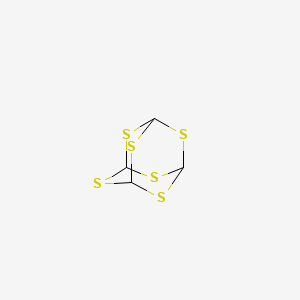
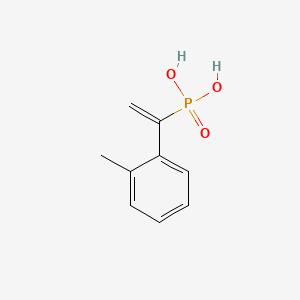

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
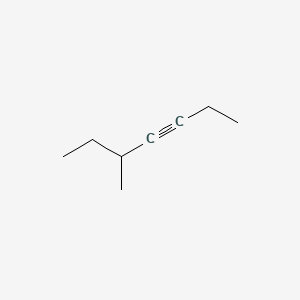

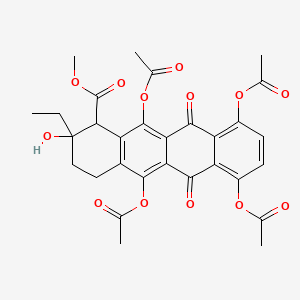
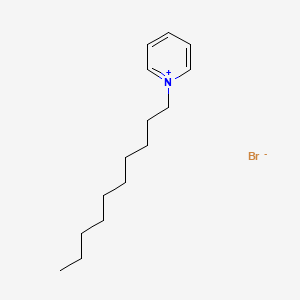
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
